EGFR Enzymatic Inhibition: Potency Benchmarking for the 8-Oxopurine-6-carboxamide Class
As a direct quantitative comparator is unavailable for the target compound, data from the lead compound 6E within the same 2,9-disubstituted purine-6-carboxamide series serves as a critical class benchmark. Compound 6E demonstrated an EGFR enzymatic IC₅₀ of 105.96 nM [1]. This represents an approximately 2-fold enhancement in potency compared to the reference drug erlotinib (IC₅₀ = 218.47 nM) in the same assay [1]. This establishes the scaffold's potential for sub-micromolar EGFR inhibition, a property that can be modulated by substituents like the 4-chlorophenyl and 3-bromophenyl groups present in the target compound.
| Evidence Dimension | EGFR enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 105.96 nM (Data for lead compound 6E in the 2,9-disubstituted purine-6-carboxamide series; direct data for target compound not available) |
| Comparator Or Baseline | Erlotinib (IC₅₀ = 218.47 nM) |
| Quantified Difference | Approximately 2.06-fold higher potency for compound 6E |
| Conditions | In vitro EGFR enzymatic assay |
Why This Matters
This data provides a validated potency range for the chemical class, guiding procurement for projects where sub-200 nM EGFR inhibition is a design goal.
- [1] Chatterjee, J., Bhujbal, S.M., Joshi, G., Mishra, U.K., Sharon, A., Singh, S., Wahajuddin, M., Bharatam, P.V., Dalal, R., & Kumar, R. Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry. 2026; 172: 109529. View Source
